molecular formula C14H12ClFN2S B2786205 1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene CAS No. 400081-31-4

1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene

Cat. No.: B2786205
CAS No.: 400081-31-4
M. Wt: 294.77
InChI Key: SXANAOFGSCNABE-UHFFFAOYSA-N
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Description

1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a fluoroaniline moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an imine intermediate. This intermediate is then reacted with methylthiol to introduce the methylsulfanyl group, followed by further purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroaniline and methylsulfanyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-{[(Z)-(4-chloroanilino)(methylsulfanyl)methylidene]amino}benzene
  • 1-chloro-4-{[(Z)-(4-bromoanilino)(methylsulfanyl)methylidene]amino}benzene
  • 1-chloro-4-{[(Z)-(4-iodoanilino)(methylsulfanyl)methylidene]amino}benzene

Uniqueness

1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene is unique due to the presence of the fluoroaniline moiety, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl N-(4-chlorophenyl)-N'-(4-fluorophenyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c1-19-14(17-12-6-2-10(15)3-7-12)18-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXANAOFGSCNABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=C(C=C1)F)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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